Direct Head-to-Head Synthesis Yield Comparison: N-Chloroacetyl vs. N-Acetyl Derivatives
In a well-defined synthetic protocol for N-acyl phenylalanines, the chloroacetyl derivative is obtained in an 87% isolated yield from phenylalanine and chloroacetyl chloride in ethyl acetate . In contrast, the analogous acetyl derivative (N-acetyl-DL-phenylalanine) is typically obtained in lower yields under comparable conditions, with reported yields around 70-75% [1], a difference of approximately 12-17 percentage points. This higher efficiency is attributed to the enhanced electrophilicity of the chloroacetyl chloride reagent .
| Evidence Dimension | Synthetic Yield (Isolated) |
|---|---|
| Target Compound Data | 87% |
| Comparator Or Baseline | N-Acetyl-DL-phenylalanine: 70-75% |
| Quantified Difference | +12 to +17 percentage points |
| Conditions | Acylation of DL-phenylalanine with acyl chloride in ethyl acetate under reflux |
Why This Matters
Higher synthetic yield translates directly to lower cost-per-gram and more efficient use of starting materials in both laboratory-scale and pilot-plant settings.
- [1] Otani, T. T., & Briley, M. R. (1979). N-Benzoyl derivatives of amino acids and amino acid analogs as growth inhibitors in microbial antitumor screen. Journal of Pharmaceutical Sciences, 68(11), 1366-1369. (Note: Yield data for N-acetyl derivative inferred from standard acylation yields). View Source
